REACTION_SMILES
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[Al+3:2].[CH3:17][C:18](=[O:19])[O:20][C:21](=[O:22])[CH3:23].[Cl-:1].[Cl-:3].[Cl-:4].[Cl:24][c:25]1[c:26]([Cl:27])[cH:28][cH:29][cH:30][cH:31]1.[OH:5][c:6]1[cH:7][cH:8][cH:9][c:10]2[cH:11][cH:12][c:13](=[O:16])[nH:14][c:15]12>>[OH:5][c:6]1[cH:7][cH:8][c:9]([C:18]([CH3:17])=[O:19])[c:10]2[cH:11][cH:12][c:13](=[O:16])[nH:14][c:15]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccc2cccc(O)c2[nH]1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(O)c2[nH]c(=O)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |